molecular formula C14H14N2O B12859492 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Cat. No.: B12859492
M. Wt: 226.27 g/mol
InChI Key: JAKCZAYFHGVYPL-UHFFFAOYSA-N
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Description

2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methacryloyl group and a carbonitrile group attached to the tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The methacryloyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the methacryloyl group under basic conditions.

Major Products:

Scientific Research Applications

2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methacryloyl and carbonitrile groups.

    2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the carbonitrile group.

    6-Cyano-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methacryloyl group.

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-methylprop-2-enoyl)-3,4-dihydro-1H-isoquinoline-6-carbonitrile

InChI

InChI=1S/C14H14N2O/c1-10(2)14(17)16-6-5-12-7-11(8-15)3-4-13(12)9-16/h3-4,7H,1,5-6,9H2,2H3

InChI Key

JAKCZAYFHGVYPL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCC2=C(C1)C=CC(=C2)C#N

Origin of Product

United States

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